molecular formula C39H46FN4O8P B3346423 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite CAS No. 1190089-70-3

2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite

Cat. No.: B3346423
CAS No.: 1190089-70-3
M. Wt: 748.8 g/mol
InChI Key: HQHQPAYRJJMYQX-CPBIVIIKSA-N
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Description

2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is a uridine analog, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has a fluorine atom at the 2’ position and is used primarily in the synthesis of DNA and RNA for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves several steps, starting from uridineThe reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphoramidite group typically yields the corresponding phosphoric acid derivative .

Scientific Research Applications

2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.

    Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene silencing and molecular targeting.

    Medicine: Investigated for its potential anticonvulsant, anxiolytic, and antihypertensive effects.

    Industry: Utilized in the production of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This makes it useful in various applications, including gene silencing and molecular targeting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. This makes it particularly valuable in applications requiring long-term stability and precise molecular targeting .

Properties

IUPAC Name

3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQPAYRJJMYQX-CPBIVIIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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